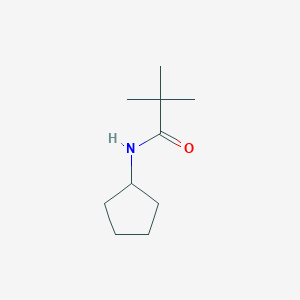![molecular formula C21H33ClN2O B6075405 [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6075405.png)
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol, also known as JTC-801, is a small molecule antagonist of the kappa opioid receptor (KOR). This compound has been studied extensively for its potential therapeutic applications in various diseases, including pain, addiction, and depression.
Mécanisme D'action
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol acts as a selective antagonist of the KOR, which is a member of the opioid receptor family. The KOR is involved in the regulation of pain, mood, and addiction, among other physiological processes. By blocking the activity of the KOR, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of pain processing, the regulation of mood and anxiety, and the attenuation of drug-seeking behavior in addiction models. Additionally, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been shown to have anti-inflammatory effects in various models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol is its selectivity for the KOR, which allows for more specific modulation of physiological processes. Additionally, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol is its relatively low potency compared to other KOR antagonists, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol. One area of interest is the development of more potent derivatives of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol that may be more effective in certain applications. Additionally, further research is needed to elucidate the precise mechanisms of action of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol in humans for various therapeutic applications.
Méthodes De Synthèse
The synthesis of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol involves several steps, including the reaction of 3-chlorobenzyl chloride with propylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with paraformaldehyde and subsequent reduction with sodium borohydride.
Applications De Recherche Scientifique
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been investigated for its analgesic properties in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. Additionally, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been studied for its potential use in the treatment of addiction, including opioid and cocaine addiction.
Propriétés
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-(1-propylpiperidin-4-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2O/c1-2-10-23-12-7-20(8-13-23)24-11-4-9-21(16-24,17-25)15-18-5-3-6-19(22)14-18/h3,5-6,14,20,25H,2,4,7-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLQDKJKDVJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)


![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6075359.png)
![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)
![4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol](/img/structure/B6075366.png)
![7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B6075410.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6075414.png)

![1-(2-chlorobenzyl)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6075426.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)